

Navigating the Acquisition of Dibenzylloxy Tezacaftor-D4 for Advanced Research

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Compound of Interest

Compound Name: *Dibenzylloxy Tezacaftor-D4*

Cat. No.: *B15553381*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Synthesis of **Dibenzylloxy Tezacaftor-D4**.

For researchers engaged in the study of cystic fibrosis and the intricate mechanisms of CFTR modulators, deuterated analogs of key compounds like Tezacaftor are invaluable tools. This guide provides a comprehensive overview of the commercial landscape for **Dibenzylloxy Tezacaftor-D4**, and for the likely scenario of its absence from catalogs, outlines a detailed pathway for its synthesis from commercially available precursors.

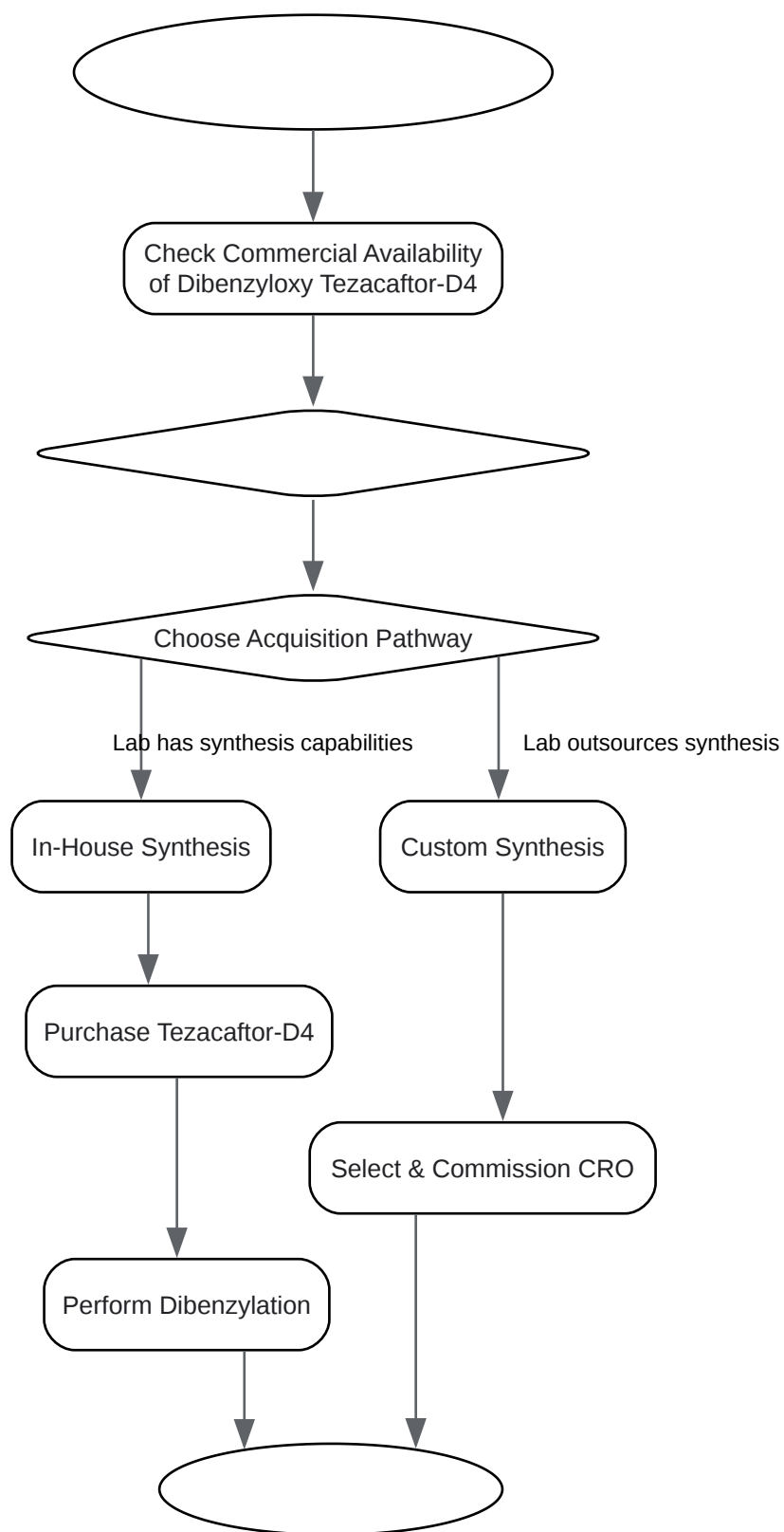
Commercial Availability: A Two-Pronged Approach

Direct searches for commercially available **Dibenzylloxy Tezacaftor-D4** indicate that this specific molecule is not offered as a stock item by major chemical suppliers. However, its non-benzylated precursor, Tezacaftor-D4, is commercially available, providing a viable starting point for in-house synthesis. For laboratories not equipped for organic synthesis, custom synthesis by a specialized contract research organization (CRO) is a feasible alternative.

Therefore, researchers have two primary pathways to acquire **Dibenzylloxy Tezacaftor-D4**:

- In-house Synthesis: Purchase commercially available Tezacaftor-D4 and perform a dibenzylation reaction to yield the desired product.
- Custom Synthesis: Commission a specialized chemical synthesis company to produce **Dibenzylloxy Tezacaftor-D4** to the required specifications.

The logical workflow for a researcher to obtain **Dibenzylxy Tezacaftor-D4** can be visualized as follows:



[Click to download full resolution via product page](#)**Figure 1.** Logical workflow for the acquisition of **Dibenzylloxy Tezacafter-D4**.

Commercially Available Precursor: Tezacafter-D4

Tezacafter-D4 is available from suppliers such as MedChemExpress.[1] This deuterated analog serves as an excellent starting material for the synthesis of **Dibenzylloxy Tezacafter-D4**. The key quantitative data for this precursor are summarized in the table below.

Parameter	Value	Source
Synonyms	VX-661-d4	MedChemExpress[1]
CAS Number	1961280-24-9	MedChemExpress
Molecular Formula	C ₂₆ H ₂₃ D ₄ F ₃ N ₂ O ₆	MedChemExpress
Molecular Weight	524.53	MedChemExpress
Purity	≥98.0%	MedChemExpress
Isotopic Purity	Deuterium incorporation ≥99%	MedChemExpress
Storage	-20°C for 1 month, -80°C for 6 months	MedChemExpress[1]

Experimental Protocol: Synthesis of Dibenzylloxy Tezacafter-D4 from Tezacafter-D4

The synthesis of **Dibenzylloxy Tezacafter-D4** involves the protection of the two hydroxyl groups of Tezacafter-D4 as benzyl ethers. A common and effective method for this transformation is the Williamson ether synthesis. The following protocol is a representative procedure based on established methods for the benzylation of alcohols and phenols.

Reaction Scheme:

Tezacafter-D4 + 2 Benzyl Bromide --(Base, Solvent)--> **Dibenzylloxy Tezacafter-D4**

Materials and Reagents:

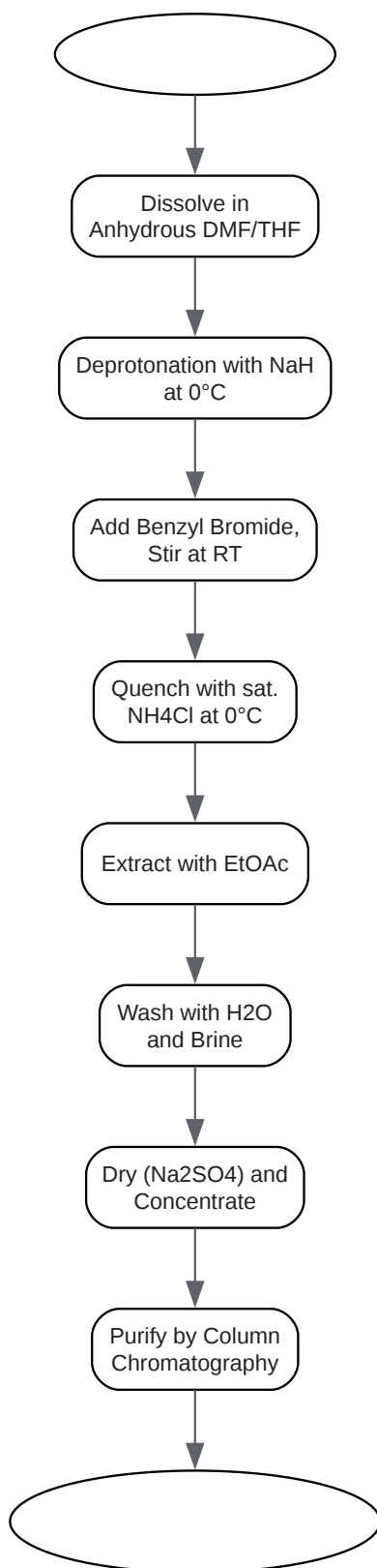
- Tezacaftor-D4
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Argon or Nitrogen gas (inert atmosphere)

Procedure:

- Preparation: Under an inert atmosphere (Argon or Nitrogen), add Tezacaftor-D4 (1.0 equivalent) to a flame-dried round-bottom flask.
- Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the Tezacaftor-D4. The volume should be sufficient to ensure complete dissolution.
- Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved during this step, so ensure proper ventilation.
- Benzylation: Slowly add benzyl bromide (2.5 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

- Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Dibenzylloxy Tezacaftor-D4**.

The experimental workflow for this synthesis is depicted in the following diagram:



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Figure 2. Experimental workflow for the synthesis of **Dibenzylloxy Tezacafter-D4**.

Custom Synthesis Services

For laboratories that prefer to outsource chemical synthesis, several reputable companies specialize in the custom synthesis of stable isotope-labeled compounds and complex organic molecules. These include:

- Cambridge Isotope Laboratories, Inc.
- Sigma-Aldrich (Merck)
- Simson Pharma Limited
- ResolveMass Laboratories Inc.

When engaging a custom synthesis service, it is crucial to provide a clear specification of the desired compound, including purity requirements and any necessary analytical data for characterization (e.g., NMR, Mass Spectrometry, HPLC).

By understanding the commercial availability of precursors and having access to a reliable synthetic protocol or custom synthesis services, researchers can confidently obtain

Dibenzylloxy Tezacaftor-D4 for their research endeavors.

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References

- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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